5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine
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Overview
Description
5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine can be achieved through various synthetic pathways. One common method involves the reaction of aniline with acetic acid in the presence of bromine and ammonium thiocyanate, leading to the formation of 2-amino-6-thiocyanato benzothiazole . Other synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in the growth and proliferation of microbial and cancer cells . Molecular docking studies have revealed its binding affinity to these targets, providing insights into its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine include other benzothiazole derivatives such as:
- 2-Amino-6-thiocyanatobenzo[d]thiazole
- 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide
Uniqueness
What sets this compound apart from other similar compounds is its unique methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall therapeutic potential .
Properties
CAS No. |
21615-35-0 |
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Molecular Formula |
C9H7N3S2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
(2-amino-5-methyl-1,3-benzothiazol-6-yl) thiocyanate |
InChI |
InChI=1S/C9H7N3S2/c1-5-2-6-8(14-9(11)12-6)3-7(5)13-4-10/h2-3H,1H3,(H2,11,12) |
InChI Key |
KALCMKJXFBGNJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1SC#N)SC(=N2)N |
Origin of Product |
United States |
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